molecular formula C13H16N4O3 B2366762 N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine CAS No. 1157519-58-8

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine

Cat. No.: B2366762
CAS No.: 1157519-58-8
M. Wt: 276.296
InChI Key: FTSLGFRFNQFBBG-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine is a complex organic compound that features a pyrimidine ring substituted with methoxy groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine typically involves multiple steps. One common method starts with the preparation of 4,6-dimethoxypyrimidine, which is then reacted with appropriate reagents to introduce the pyridine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethoxypyrimidin-2-yl)methyl-2-methoxypyridin-3-amine
  • N-(4,6-dimethoxypyrimidin-5-yl)methyl-1-methyl-1H-pyrazol-4-amine

Uniqueness

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-18-11-9(12(19-2)17-8-16-11)7-15-10-5-4-6-14-13(10)20-3/h4-6,8,15H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSLGFRFNQFBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NCC2=C(N=CN=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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